1-Tert-butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate
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Overview
Description
1-Tert-butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate is a chemical compound with the CAS Number: 1884303-05-2 . It has a molecular weight of 231.25 . The compound is a white solid and should be stored at temperatures between 0-8°C .
Molecular Structure Analysis
The InChI code for 1-Tert-butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate is 1S/C10H17NO5/c1-9(2,3)16-8(13)11-5-10(14,6-11)7(12)15-4/h14H,5-6H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
1-Tert-butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate is a white solid . It has a molecular weight of 231.25 . The compound should be stored at temperatures between 0-8°C .Scientific Research Applications
Synthesis of Azaspiro Compounds
This compound serves as a building block in the synthesis of azaspiro compounds, particularly azaspiro[3.4]octanes . These structures are significant in medicinal chemistry due to their presence in a variety of biologically active molecules.
Enolization Reactions
It can be functionalized through enolization at the 3-position in the presence of LDA (Lithium diisopropylamide), which is a strong base used in organic synthesis . This reaction is crucial for the formation of enolates, which are intermediates in various synthetic transformations.
Material Science Research
In material science, this compound’s derivatives could be explored for the development of new polymeric materials with potential applications in biodegradable plastics, coatings, and elastomers .
Life Science Applications
The compound may be used in life sciences for the design of novel probes or as a precursor for bioconjugation in the development of targeted drug delivery systems .
Chemical Synthesis
As a versatile reagent, it can be used in chemical synthesis to introduce tert-butyl and carboxylate functional groups, which are valuable in the development of pharmaceuticals and agrochemicals .
Chromatography
In chromatographic methods, derivatives of this compound could be used as standards or as components of the stationary phase to improve the separation of complex mixtures .
Analytical Chemistry
It can be employed in analytical chemistry as a reference compound for calibration or in the synthesis of analytes for method development and validation .
Drug Development
This compound could be used in drug development as an intermediate or a scaffold for the synthesis of novel therapeutic agents, especially in the realm of central nervous system disorders and inflammatory diseases .
Safety and Hazards
The compound has been classified with the following hazard statements: H302, H315, H319 . This means it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Mechanism of Action
Target of Action
The primary targets of 1-Tert-butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing.
Mode of Action
It is known that the compound can be readily functionalized via enolization at the 3-position , which may play a role in its interaction with its targets.
Biochemical Pathways
The biochemical pathways affected by 1-Tert-butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate are currently unknown
Result of Action
The molecular and cellular effects of 1-Tert-butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate’s action are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-Tert-butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate is currently unknown . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s action.
properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-hydroxyazetidine-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-9(2,3)16-8(13)11-5-10(14,6-11)7(12)15-4/h14H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGWPDZGNJTWIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate | |
CAS RN |
1884303-05-2 |
Source
|
Record name | 1-tert-butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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